2,4-Dinitrophenyl thiocyanate
Overview
Description
2,4-Dinitrophenyl thiocyanate (also known as DNTB) is a thiocyanate compound having a 2,4-dinitrophenyl group attached to the sulfur atom . It has a role as a hapten and a tolerogen . It is a member of thiocyanates and a C-nitro compound .
Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenyl thiocyanate is C7H3N3O4S . The InChI representation is InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5 (9 (11)12)3-6 (7)10 (13)14/h1-3H . The Canonical SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-]) [N+] (=O) [O-])SC#N .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dinitrophenyl thiocyanate is 225.18 g/mol . The density is 1.6±0.1 g/cm3 . The boiling point is 368.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol . The flash point is 176.6±25.1 °C . The index of refraction is 1.666 . The molar refractivity is 51.4±0.4 cm3 .
Scientific Research Applications
Synthesis of Metal Complexes
Specific Scientific Field
Chemistry, specifically Inorganic Chemistry .
Summary of the Application
2,4-Dinitrophenyl thiocyanate is used in the synthesis of Co(II) and Ni(II) mixed ligand complexes .
Methods of Application or Experimental Procedures
The compounds were synthesized using a 1:2:2 molar ratio of metal to 2,4-Dinitrophenyl thiocyanate to thiocyanate ions . The prepared compounds were identified through a C.H.N.S. analysis, conductivity measurements, powder X-ray diffraction (PXRD), the infrared spectrum, and a UV-visible spectrum analysis .
Results or Outcomes
The measurements of the molar conductance implied a non-electrolytic nature of compounds Co(II) and Ni(II) . The magnetic susceptibility, as well as electronic spectra, represented all the metal complexes through octahedral geometry . The PXRD patterns suggested that all the complexes were an orthorhombic system with unit cell parameters .
Colorimetric Approaches to Drug Analysis
Specific Scientific Field
Summary of the Application
2,4-Dinitrophenyl thiocyanate is used in colorimetric approaches to drug analysis .
Methods of Application or Experimental Procedures
Colorimetry involves the quantitative estimation of colors and is frequently used in biochemical investigation . The intensity of color is directly proportional to the concentration of the compound being measured .
Results or Outcomes
The colorimetric procedures are statistically validated and reported in various quality control laboratories . These procedures are highly sensitive, specific, and provide a quick way of determining various analytes in a variety of matrices .
HPLC Column Separation
Specific Scientific Field
Summary of the Application
2,4-Dinitrophenyl thiocyanate is used in the separation process on Newcrom R1 HPLC column .
Methods of Application or Experimental Procedures
The compound is separated using a High-Performance Liquid Chromatography (HPLC) column .
Results or Outcomes
The separation of 2,4-Dinitrophenyl thiocyanate on the Newcrom R1 HPLC column is successful .
Anti-Cancer Research
Specific Scientific Field
Summary of the Application
2,4-Dinitrophenyl thiocyanate is used in the synthesis of heterocyclic compounds with potential anti-cancer properties .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of 2,2’- (5,5’- (1,4-phenylene)bis (1 H -tetrazole-5,1-diyl))bis-N- (2,4-dinitrophenyl) acetamides . Molecular Docking studies were conducted to investigate the anti-cancer potential of these synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B and P53 protein .
Results or Outcomes
Molecular docking analysis demonstrated a potent interaction between the synthesized compound and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively . This indicates their potential as therapeutic agents against these proteins .
Research & Development
Specific Scientific Field
Summary of the Application
2,4-Dinitrophenyl thiocyanate is used for research and development purposes .
Methods of Application or Experimental Procedures
The compound is used in various experimental procedures in the field of chemical research .
Results or Outcomes
The outcomes of these experiments contribute to the advancement of chemical research .
Safety And Hazards
2,4-Dinitrophenyl thiocyanate is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(2,4-dinitrophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQRCRASHAZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041367 | |
Record name | 2,4-Dinitrophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenyl thiocyanate | |
CAS RN |
1594-56-5 | |
Record name | 2,4-Dinitrophenyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1594-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrothiocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001594565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nitrite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitrophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrophenyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DINITRO-1-THIOCYANOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0559FK639 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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